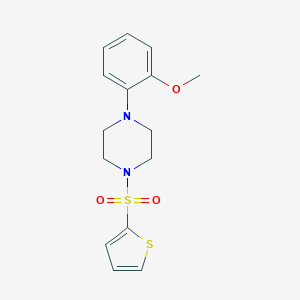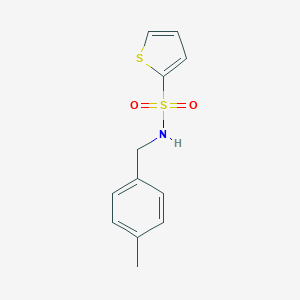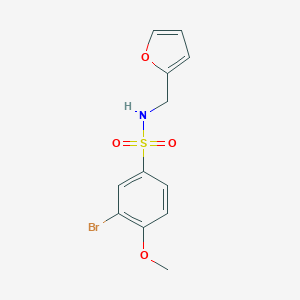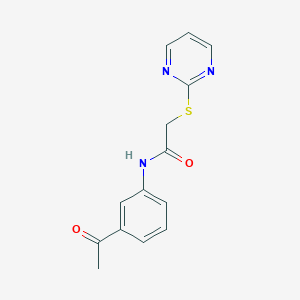
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine, also known as MTSET, is a commonly used compound in scientific research. It is a derivative of piperazine and is classified as a sulfonamide. MTSET is widely used in the study of biological systems due to its unique properties and ability to modify proteins.
Mecanismo De Acción
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine modifies proteins through the formation of a covalent bond with a specific amino acid residue, typically a cysteine residue. This modification can alter the function of the protein and provide insight into its role in biological systems. The mechanism of action of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is dependent on the specific protein being studied and the location of the modified amino acid residue.
Biochemical and Physiological Effects:
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels, enzymes, and transporters, leading to changes in cellular function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has also been shown to have neuroprotective effects and to be involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is a powerful tool for studying protein function and structure. It allows researchers to modify specific amino acid residues within proteins and investigate their role in biological systems. However, there are limitations to the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine. It can be toxic to cells at high concentrations and can also modify multiple amino acid residues within a protein, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in scientific research. One area of interest is the development of new methods for the selective modification of specific amino acid residues within proteins. This could allow for more precise investigation of protein function and structure. Another area of interest is the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in drug discovery, as it can be used to identify potential drug targets. Finally, there is potential for the development of new derivatives of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine with improved properties for specific applications.
Métodos De Síntesis
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can be synthesized through a multi-step process starting with 2-methoxyphenylamine and thiophene-2-sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform with the addition of a base such as triethylamine. The product is then purified through column chromatography to obtain pure 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is commonly used in scientific research as a tool to study protein function and structure. It is a powerful reagent that can modify specific amino acid residues within proteins, allowing researchers to investigate the role of these residues in protein function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can also be used to study protein-protein interactions and to identify potential drug targets.
Propiedades
Nombre del producto |
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine |
|---|---|
Fórmula molecular |
C15H18N2O3S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O3S2/c1-20-14-6-3-2-5-13(14)16-8-10-17(11-9-16)22(18,19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
Clave InChI |
FSQHODAODGIKHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)